molecular formula C19H29N5O B2679597 N-(1-cyanocycloheptyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide CAS No. 1427890-60-5

N-(1-cyanocycloheptyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide

Cat. No.: B2679597
CAS No.: 1427890-60-5
M. Wt: 343.475
InChI Key: BADNYVXCKJJVHX-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the cyanocycloheptyl intermediate, which is then reacted with a piperidine derivative

  • Step 1: Synthesis of Cyanocycloheptyl Intermediate

      Reagents: Cycloheptanone, cyanide source (e.g., sodium cyanide), acid catalyst.

      Conditions: Reflux in an appropriate solvent (e.g., ethanol) for several hours.

  • Step 2: Formation of Piperidine Derivative

      Reagents: Piperidine, alkylating agent (e.g., methyl iodide).

      Conditions: Stirring at room temperature or slightly elevated temperatures.

  • Step 3: Coupling with Pyrazolyl Group

      Reagents: 5-methyl-1H-pyrazole, coupling agent (e.g., EDCI), base (e.g., triethylamine).

      Conditions: Room temperature, inert atmosphere (e.g., nitrogen).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocycloheptyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using hydrogenation catalysts (e.g., palladium on carbon) can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyanocycloheptyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in manufacturing processes.

Mechanism of Action

The mechanism by which N-(1-cyanocycloheptyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazolyl and piperidine moieties. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide
  • N-(1-cyanocyclooctyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide

Uniqueness

Compared to similar compounds, N-(1-cyanocycloheptyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide features a seven-membered cycloheptyl ring, which imparts unique steric and electronic properties. This can influence its reactivity and interaction with biological targets, potentially offering advantages in specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O/c1-15-11-17(23-22-15)16-7-6-10-24(12-16)13-18(25)21-19(14-20)8-4-2-3-5-9-19/h11,16H,2-10,12-13H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADNYVXCKJJVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2CCCN(C2)CC(=O)NC3(CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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